2,3,6-Trichloronaphthalene

Aryl Hydrocarbon Receptor Dioxin-like Activity Reporter Gene Bioassay

2,3,6-Trichloronaphthalene (CAS 55720-40-6), designated PCN-26 in the polychlorinated naphthalene (PCN) congener numbering system, is a tri-chlorinated aromatic hydrocarbon (C10H5Cl3, MW 231.51 g/mol). As a member of the 75-congener PCN class, it exhibits structural characteristics that confer the potential to bind and activate the aryl hydrocarbon receptor (AhR), a property shared with several other dioxin-like PCN congeners.

Molecular Formula C10H5Cl3
Molecular Weight 231.5 g/mol
CAS No. 55720-40-6
Cat. No. B140511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloronaphthalene
CAS55720-40-6
Synonyms2,3,7-Trichloronaphthalene;  PCN 26; 
Molecular FormulaC10H5Cl3
Molecular Weight231.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl3/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5H
InChIKeyZYTLBFKRYKUCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.21e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichloronaphthalene (PCN-26) Procurement Baseline: Congener Identity and AhR Ligand Potential


2,3,6-Trichloronaphthalene (CAS 55720-40-6), designated PCN-26 in the polychlorinated naphthalene (PCN) congener numbering system, is a tri-chlorinated aromatic hydrocarbon (C10H5Cl3, MW 231.51 g/mol) [1]. As a member of the 75-congener PCN class, it exhibits structural characteristics that confer the potential to bind and activate the aryl hydrocarbon receptor (AhR), a property shared with several other dioxin-like PCN congeners . The compound is commercially available for research use from multiple suppliers, typically at ≥98% purity, and is marketed primarily as a reference standard for environmental analysis and as a tool for studying AhR-mediated biology .

Why Generic PCN Substitution Fails for 2,3,6-Trichloronaphthalene (PCN-26): The Criticality of Chlorine Substitution Pattern


Within the PCN class, AhR-mediated potency is exquisitely sensitive to chlorine substitution pattern; small positional changes can shift relative potency by orders of magnitude or abolish activity entirely [1]. Consequently, 2,3,6-Trichloronaphthalene (PCN-26) cannot be interchanged generically with other tri-chloronaphthalene isomers (e.g., PCN-13, PCN-22) or tetra-chloronaphthalenes (e.g., PCN-27, PCN-48) without risking a functionally different biological response, particularly in assays probing AhR activation, dioxin-like toxicity, or environmental fate modeling. The quantitative evidence below clarifies the specific performance parameters that define the procurement value of the 2,3,6-substitution pattern relative to its closest structural comparators.

2,3,6-Trichloronaphthalene (PCN-26): Quantitative Differentiation Evidence Against Close Structural Analogs


AhR-Mediated Luciferase Induction Potency: 2,3,6-Trichloronaphthalene vs. Structurally Adjacent Congeners

In an H4IIE-luc rat hepatoma cell bioassay, the relative potency (REP) of 2,3,6-trichloronaphthalene (PCN-26) for AhR-mediated luciferase induction was quantified relative to 2,3,7,8-TCDD. PCN-26 exhibited an REP of 1.7 × 10⁻⁴ (0.00017). A structurally analogous congener, 2,3,6,7-tetrachloronaphthalene (PCN-48), which possesses the same 2,3,6-substitution pattern with an additional chlorine at position 7, was categorized as non-quantifiable (NQ), meaning its potency was below the bioassay's limit of detection. A second structural neighbor, 1,2,3,4-tetrachloronaphthalene (PCN-27), which retains trichlorination on the same ring but lacks the lateral 2,3,6 arrangement, also failed to produce a quantifiable response in this assay system [1].

Aryl Hydrocarbon Receptor Dioxin-like Activity Reporter Gene Bioassay

Cross-Assay Consistency of AhR Agonism: H4IIE-Luc vs. H4IIE-EROD vs. PLHC-1 Assays

The AhR agonism of 2,3,6-trichloronaphthalene (PCN-26) has been validated across two independent in vitro platforms. In the H4IIE-luc assay, PCN-26 produced an REP of 1.7 × 10⁻⁴ with a maximal efficacy reaching 57% of the TCDD response [1]. A companion H4IIE-EROD assay, which measures a downstream enzymatic endpoint, yielded a consistent REP of 2.0 × 10⁻⁵ [1]. In contrast, the fish hepatoma cell line PLHC-1 proved insensitive to PCNs at the concentrations tested, failing to generate a response even for the most potent hexa-chlorinated congeners [2]. This places PCN-26's detectable, reproducible, yet assay-dependent activity in a unique position: it is one of the few lower-chlorinated PCNs with demonstrated, cross-platform active status.

In Vitro Toxicology Bioassay Concordance Species Sensitivity

Best-Fit Application Scenarios for 2,3,6-Trichloronaphthalene (PCN-26) Based on Comparative Evidence


Calibration Standard for AhR-Dependent Reporter Gene Assays Requiring a Moderate-Potency, Trichlorinated Dioxin-Like Compound

With a well-characterized REP of 1.7 × 10⁻⁴ in the H4IIE-luc assay, PCN-26 fills a specific potency gap between weaker di- and mono-chlorinated PCNs (typically non-quantifiable) and more potent penta- and hexa-chlorinated congeners (REPs 10⁻³–10⁻⁷). This makes it an ideal calibration standard for dose-response curves in AhR-mediated luciferase assays where a reproducible, mid-range signal is needed [1].

Environmental Forensics and Source Apportionment Studies Requiring a Distinctive Tri-CN Signature

2,3,6-Trichloronaphthalene has been identified as a significant component in certain technical Halowax mixtures and environmental samples. Its unique GC retention index (Kovats RI) and mass spectrum allow it to be used as a diagnostic marker for tracing historical PCN contamination, differentiating sources where the 2,3,6-pattern is enriched relative to other tri-CN isomers [2][3].

Comparative Toxicology Research on Structure-Activity Relationships of Chlorine Position

The demonstrated activity of PCN-26, contrasted with the complete inactivity of its structural analog PCN-48 (2,3,6,7-tetra-CN), provides a focused experimental pair for investigating the structural determinants of AhR activation. This 'active vs. inactive' pair, differing by a single chlorine atom, is a powerful tool for exploring ligand-receptor docking models and the role of lateral substitution patterns [1].

Photodegradation and Environmental Fate Modeling on Kaolinite-Rich Surfaces

Recent research demonstrates that 2,3,6-trichloronaphthalene undergoes distinct photodegradation behavior on kaolinite surfaces under UV-A irradiation, with kinetics modulated by fulvic acid, humidity, and pH. This positions PCN-26 as a specific probe for studying the heterogeneous photochemistry of semi-volatile organic pollutants in soil and atmospheric particulate matter models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,6-Trichloronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.